molecular formula C9H10BrNO B2920398 1-(3-Bromophenyl)azetidin-3-ol CAS No. 1779983-71-9

1-(3-Bromophenyl)azetidin-3-ol

Cat. No. B2920398
CAS RN: 1779983-71-9
M. Wt: 228.089
InChI Key: PLEZLMVSHBXGFT-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)azetidin-3-ol” is a chemical compound with the molecular weight of 228.09 . It is also known by its IUPAC name, "1-(3-bromophenyl)azetidin-3-ol" . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “1-(3-Bromophenyl)azetidin-3-ol” is 1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(3-Bromophenyl)azetidin-3-ol” is a powder that is stored at room temperature . More detailed physical and chemical properties may be available in specialized databases or literature.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

“1-(3-Bromophenyl)azetidin-3-ol” serves as a valuable intermediate in the synthesis of bioactive molecules. Its incorporation into larger structures is crucial for the development of new therapeutic agents. The azetidine ring, a core feature of this compound, is known for its presence in various natural products and drugs due to its bioisosteric properties with the phenethylamine skeleton, which is significant in drug design .

Catalytic Processes: Facilitating Chemical Reactions

In catalysis, “1-(3-Bromophenyl)azetidin-3-ol” can be used to facilitate various chemical reactions. Its structure allows for potential use in catalytic cycles, particularly in processes like Henry, Suzuki, Sonogashira, and Michael additions. The strained nature of the azetidine ring makes it an excellent candidate for ring-opening and expansion reactions, which are pivotal in catalytic processes .

Peptidomimetic Chemistry: Mimicking Peptide Structures

This compound is also explored in peptidomimetic chemistry, where it mimics the structure and function of peptides. Azetidines are considered apt as amino acid surrogates due to their similar size and functional group orientation, making them suitable for the development of peptidomimetics, which are important in studying protein-protein interactions and designing enzyme inhibitors .

Nucleic Acid Chemistry: Studying Genetic Material

“1-(3-Bromophenyl)azetidin-3-ol” has potential applications in nucleic acid chemistry. Its structural features may allow it to interact with nucleic acids, providing a platform for studying genetic material and developing new tools for genetic engineering and therapy .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, this compound is a building block for the construction of complex molecules. Its reactivity can be harnessed to create a variety of functionalized derivatives, which are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Heterocyclic Compound Synthesis: Creating Diverse Structures

Lastly, “1-(3-Bromophenyl)azetidin-3-ol” is instrumental in the synthesis of heterocyclic compounds. The azetidine ring is a key structural motif in heterocycles, which are a cornerstone of medicinal chemistry due to their diverse biological activities. This compound can be used to synthesize novel heterocycles, which can lead to the discovery of new drugs and materials .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Azetidines, the class of compounds to which “1-(3-Bromophenyl)azetidin-3-ol” belongs, have significant potential in various areas of research . They are considered important in medicinal chemistry due to their presence in natural products and their potential in peptidomimetic and nucleic acid chemistry . Future research may focus on developing new synthetic strategies for functionalized azetidines and exploring their biological activities .

properties

IUPAC Name

1-(3-bromophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEZLMVSHBXGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)azetidin-3-ol

CAS RN

1779983-71-9
Record name 1-(3-bromophenyl)azetidin-3-ol
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